molecular formula C11H12ClNO4 B2730487 1-amino-2,3-dihydro-1H-indene-4,6-dicarboxylicacidhydrochloride CAS No. 2287343-97-7

1-amino-2,3-dihydro-1H-indene-4,6-dicarboxylicacidhydrochloride

Cat. No.: B2730487
CAS No.: 2287343-97-7
M. Wt: 257.67
InChI Key: FLOAOHGMHMSMCL-UHFFFAOYSA-N
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Description

1-amino-2,3-dihydro-1H-indene-4,6-dicarboxylicacidhydrochloride is a chemical compound with the molecular formula C11H11NO4·HCl. It is a derivative of indene, a bicyclic hydrocarbon, and features both amino and carboxylic acid functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-2,3-dihydro-1H-indene-4,6-dicarboxylicacidhydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol . This reaction yields the desired indene derivative in moderate to good yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-amino-2,3-dihydro-1H-indene-4,6-dicarboxylicacidhydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 1-amino-2,3-dihydro-1H-indene-4,6-dicarboxylicacidhydrochloride involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Uniqueness: 1-amino-2,3-dihydro-1H-indene-4,6-dicarboxylicacidhydrochloride is unique due to its specific functional groups and their positions on the indene ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-amino-2,3-dihydro-1H-indene-4,6-dicarboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4.ClH/c12-9-2-1-6-7(9)3-5(10(13)14)4-8(6)11(15)16;/h3-4,9H,1-2,12H2,(H,13,14)(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOAOHGMHMSMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2C(=O)O)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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